5-Iodouridine 5-monophosphate sodium

Description

Contextualization within Pyrimidine (B1678525) Nucleotide Biochemistry

Pyrimidine nucleotides are fundamental building blocks of nucleic acids (DNA and RNA) and are essential for numerous cellular processes, including energy metabolism, biosynthesis of macromolecules, and cell signaling. The core structure of these nucleotides consists of a pyrimidine base (cytosine, thymine, or uracil), a five-carbon sugar (ribose or deoxyribose), and one or more phosphate (B84403) groups.

Uridine (B1682114) 5'-monophosphate (UMP) is a key intermediate in the de novo biosynthesis of pyrimidines. nih.govyoutube.com In this pathway, the pyrimidine ring is synthesized first and then attached to a ribose-5-phosphate (B1218738) donor. nih.gov UMP serves as the precursor for other pyrimidine nucleotides, including Uridine 5'-diphosphate (UDP), Uridine 5'-triphosphate (UTP), and Cytidine 5'-triphosphate (CTP). nih.govyoutube.com

5-Iodouridine (B31010) 5'-monophosphate is a derivative of UMP where the hydrogen atom at the 5th position of the uracil (B121893) base is replaced by an iodine atom. genesilico.pl This substitution classifies it as a halogenated pyrimidine. While not naturally occurring in the primary metabolic pathways, its structural similarity to UMP allows it to be recognized by various enzymes involved in nucleotide metabolism, albeit with potentially altered affinities and reactivities. This interaction forms the basis of its utility in biochemical research, allowing it to act as a probe or modulator of pyrimidine-related enzymatic pathways.

Fundamental Significance as a Modified Nucleotide Analogue in Research

Modified nucleotide analogues, such as 5-IUMP, are indispensable tools in molecular biology and biochemistry. mdpi.comsierrabioresearch.com Their structural similarity to natural nucleotides allows them to participate in biological reactions, while their unique modifications provide a means to study, track, or inhibit these processes.

The primary significance of 5-IUMP in research stems from the properties conferred by the iodine atom:

Enzyme Inhibition and Mechanistic Studies: The bulky and electronegative iodine atom can alter the binding affinity of the nucleotide to enzymes. This makes 5-IUMP and its derivatives useful for studying enzyme kinetics and mechanisms. For example, related iodinated nucleotides have been shown to act as allosteric inhibitors of enzymes like thymidine (B127349) kinase. nih.gov

Structural Biology: The high electron density of the iodine atom makes it a powerful tool in X-ray crystallography. By incorporating 5-iodouridine into RNA or DNA fragments, researchers can more easily solve the three-dimensional structures of these molecules and their complexes with proteins. The iodine atom serves as a heavy-atom derivative, aiding in the phasing of diffraction data.

Precursor for Synthetic Biology: 5-IUMP serves as a precursor for the synthesis of more complex nucleotide analogues. The iodine atom can be replaced through various chemical reactions, such as palladium-catalyzed cross-coupling reactions, to attach fluorescent probes, cross-linking agents, or other functional groups to the nucleotide. vu.lt This allows for the creation of customized tools for studying nucleic acid structure and function.

Scope of Academic Inquiry into Molecular Interactions and Synthetic Pathways

Academic research into 5-Iodouridine 5'-monophosphate focuses on two main areas: its interactions with biological macromolecules and the development of efficient methods for its synthesis.

Molecular Interactions: Studies in this area investigate how 5-IUMP and its di- and triphosphate derivatives interact with enzymes that process nucleotides and nucleic acids. This includes kinases, which phosphorylate the monophosphate to its active triphosphate form, and polymerases, which incorporate nucleotides into DNA or RNA strands. mdpi.com Research has shown that related iodinated compounds can interact with and modulate the activity of various proteins, such as Interferon α–2b. biopolymers.org.ua The goal is to understand how the 5-iodo modification affects binding, catalysis, and biological activity, providing insights into enzyme specificity and function.

Synthetic Pathways: The synthesis of modified nucleotides like 5-IUMP is a critical area of chemical biology. Researchers continuously seek to develop more efficient and scalable synthetic routes. nih.gov Chemical synthesis often involves multiple steps, including the protection of hydroxyl groups on the ribose sugar, iodination of the uracil base, and subsequent phosphorylation. semanticscholar.org Enzymatic synthesis presents a promising alternative, utilizing enzymes like nucleoside kinases to phosphorylate the corresponding nucleoside (5-iodouridine). mdpi.commdpi.com These enzymatic methods can offer higher selectivity and milder reaction conditions compared to traditional chemical routes. mdpi.com The development of one-pot methodologies and chemoenzymatic strategies is an active area of investigation to streamline the production of these valuable research compounds. nih.govmdpi.com

Physicochemical Properties of 5-Iodouridine 5'-Monophosphate Sodium

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IN₂NaO₉P | chemicalbook.com |

| Molecular Weight | 472.06 g/mol | chemicalbook.com |

| IUPAC Name | sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | genesilico.pl |

| Storage Temperature | −20°C | chemicalbook.com |

| CAS Number | 103404-82-6 | chemicalbook.com |

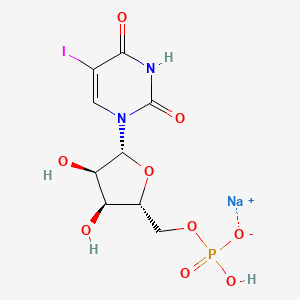

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11IN2NaO9P |

|---|---|

Molecular Weight |

472.06 g/mol |

IUPAC Name |

sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |

InChI Key |

BYXDUXINACKYAV-HCXTZZCQSA-M |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)I.[Na+] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)[O-])O)O)I.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Iodouridine 5′ Monophosphate and Analogues

Direct Halogenation Strategies for Pyrimidine (B1678525) Nucleotides

Direct halogenation of the pyrimidine base is a critical step in the synthesis of 5-iodouridine (B31010) derivatives. The primary challenge lies in achieving regioselectivity, specifically targeting the C-5 position, which is not involved in Watson-Crick base-pairing. tandfonline.com

Achieving regioselective iodination at the C-5 position of pyrimidine nucleosides and nucleotides is essential for creating precursors for further functionalization. mdpi.com Various methods have been developed to ensure the iodine atom is introduced specifically at this site, avoiding reactions at other positions on the nucleobase or the sugar moiety.

One effective approach involves the use of molecular iodine (I₂) in the presence of an activating agent. For instance, a combination of molecular iodine and sodium nitrite (B80452) (NaNO₂) has been shown to be an excellent iodinating reagent for the C-5 position of pyrimidine bases and their corresponding nucleosides at room temperature. heteroletters.org This method is noted for its simplicity, mild reaction conditions, and high yields. heteroletters.org Another eco-friendly approach utilizes solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free mechanical grinding conditions. mdpi.com In this method, AgNO₃ acts as a Lewis acid, generating a potent electrophilic iodinating species in situ. mdpi.comnih.gov This technique offers short reaction times and high yields, ranging from 70-98%. mdpi.com

Radical-based direct C-H iodination protocols have also been developed, demonstrating C-5 selectivity for uracil (B121893) derivatives. researchgate.netscispace.com These methods highlight the diverse chemical pathways available for achieving the desired regioselectivity in pyrimidine iodination.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| I₂ / NaNO₂ | Room Temperature | High | heteroletters.org |

| I₂ / AgNO₃ | Solvent-free, Mechanical Grinding, 25 min | 83-86% | mdpi.comnih.gov |

| N-Iodosuccinimide (NIS) / Sodium Azide (B81097) | Room Temperature, Water | 79% (for dUTP) | tandfonline.com |

N-halosuccinimides, particularly N-Iodosuccinimide (NIS), are widely used and effective reagents for the electrophilic iodination of various organic compounds, including pyrimidine nucleotides. organic-chemistry.org The use of NIS offers a reliable and efficient method for the direct, one-step synthesis of 5-iodo-pyrimidine nucleotides from commercially available starting materials. tandfonline.com

The reaction of pyrimidine-5′-triphosphates with NIS can be performed in water at room temperature. The presence of sodium azide has been reported to facilitate this reaction, leading to highly regioselective formation of the 5-iodo derivative in good yield. tandfonline.com For example, the iodination of 2′-deoxyuridine-5′-triphosphate (dUTP) using NIS and sodium azide affords 5-iodo-dUTP in 79% yield with no other regioisomers detected. tandfonline.com

The efficiency of NIS can be enhanced with catalytic amounts of acid or in specific solvent systems. Various methoxy- or methyl-substituted aromatic compounds have been regioselectively iodinated with NIS and a catalytic amount of trifluoroacetic acid under mild conditions. organic-chemistry.org Furthermore, ionic liquids have been explored as a benign and reusable medium for the C-5 halogenation of pyrimidine nucleosides using N-halosuccinimides, omitting the need for a catalyst. researchgate.net

| Substrate | Co-reagent/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Pyrimidine-5′-triphosphate | Sodium Azide | Water | Highly regioselective for C-5 position | tandfonline.com |

| Deactivated Aromatics | Trifluoromethanesulfonic acid | - | Allows halogenation of less reactive substrates | organic-chemistry.org |

| Pyrimidine Nucleosides | None | Ionic Liquid | Benign, catalyst-free methodology | researchgate.net |

| Arenes | Iron(III) triflimide | - | Efficient iodination under mild conditions | organic-chemistry.org |

Phosphorylation and Polyphosphorylation Techniques

Following the introduction of iodine at the C-5 position, the next crucial step is the phosphorylation of the 5'-hydroxyl group of the nucleoside to generate the monophosphate, which can then be further converted to its di- and triphosphate analogues.

The synthesis of nucleoside 5′-monophosphates can be achieved through both chemical and enzymatic methods. Chemical phosphorylation often involves the use of a phosphorylating agent that selectively reacts with the primary 5'-hydroxyl group. A common historical method is the Yoshikawa procedure, which utilizes phosphoryl chloride (POCl₃) in an appropriate solvent like triethyl phosphate (B84403).

More modern chemical approaches employ phosphoramidite (B1245037) chemistry, which is compatible with automated DNA/RNA synthesizers. nih.gov Reagents such as bis(beta-cyanoethoxy)-N,N-diisopropylaminophosphine can be coupled to the 5'-hydroxyl group of a solid-supported nucleoside, followed by oxidation to yield the protected phosphate. nih.gov Subsequent deprotection affords the desired 5'-monophosphate.

Enzymatic phosphorylation presents a green and highly selective alternative. mdpi.com Nucleoside kinases, such as deoxynucleoside kinase from Drosophila melanogaster, can catalyze the transfer of a phosphate group from a donor like ATP or GTP to the 5'-hydroxyl group of a nucleoside. mdpi.com This method is often highly efficient, with reaction yields frequently in the 40–90% range, and can be applied to a wide variety of modified nucleosides. mdpi.com

The conversion of a 5′-monophosphate to its corresponding di- and triphosphate analogues is a key step for generating biologically active molecules. These higher phosphate analogues are often the active forms that interact with cellular enzymes. mdpi.com

A widely used method for synthesizing nucleoside 5'-triphosphates from their monophosphate precursors is the one-pot Ludwig-Eckstein procedure. This reaction typically involves activating the monophosphate with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a phosphorimidazolidate intermediate. This activated species is then reacted with pyrophosphate to yield the triphosphate. nih.gov

Similarly, the synthesis of 5'-diphosphate analogues can be achieved. For instance, the Khorana–Moffatt procedure involves coupling a sugar monophosphate with uridine 5′-monophosphomorpholidate to form the diphosphate (B83284) linkage. nih.gov Routes have also been developed to synthesize diphosphate analogues of 5-iodo-2′-deoxyuridine starting from the parent nucleoside. rsc.org

An improved one-pot nucleoside 5'-triphosphorylation procedure has been reported that allows for the synthesis of pure products after liquid chromatography separation, avoiding the need for HPLC purification. nih.gov This was achieved by optimizing reaction parameters such as temperature and time, specifically by decreasing the temperature to -15°C and increasing the reaction time to 2 hours. nih.gov Another convenient one-pot synthesis of nucleoside 5'-triphosphates involves generating a selective phosphitylating reagent in situ, which simplifies the process and can be applied to both native and modified nucleosides without the need for protecting groups. rsc.org

Furthermore, synthetic routes have been developed for the one-pot conversion of nucleosides into 5'-azido-5'-deoxynucleosides, which are valuable precursors for other modified nucleotides. researchgate.netnih.gov These methods offer a tractable alternative to more complex multi-step procedures. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-5 Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of 5-iodouridine 5'-monophosphate, these reactions allow for the direct and efficient modification of the C-5 position. The choice of coupling partners and reaction conditions enables the introduction of a wide range of substituents, including alkynes, alkenes, and aryl groups.

Sonogashira Coupling for Alkyne Conjugation (e.g., Aminopropargyl Derivatives)

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is widely used in organic synthesis due to its mild reaction conditions. wikipedia.org In the synthesis of 5-iodouridine 5'-monophosphate analogues, the Sonogashira coupling is employed to introduce alkyne-containing moieties, such as aminopropargyl groups.

The reaction of 5-iodouridine derivatives with propargylamine (B41283), catalyzed by a palladium complex and a copper(I) co-catalyst, yields 5-(3-aminopropargyl)-uridine derivatives. nih.govnih.gov This transformation is characterized by its high chemoselectivity, meaning the reaction proceeds at the intended site without affecting other functional groups present in the nucleotide. nih.gov This method is efficient for producing highly pure 5-aminopropargyl-pyrimidine-5'-O-triphosphates in good yields without the need for protection and deprotection steps. nih.gov

Table 1: Representative Sonogashira Coupling Reaction

| Feature | Description |

| Reactants | 5-Iodouridine triphosphate, Propargylamine |

| Catalyst System | Palladium catalyst, Copper(I) iodide (CuI) |

| Key Feature | High chemoselectivity |

| Product | 5-(3-Aminopropargyl)-uridine triphosphate |

| Yield | Good |

| Purity | >99.5% (HPLC) |

Heck Coupling for Alkene Conjugation (e.g., Aminoallyl Derivatives)

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for creating carbon-carbon bonds at the C-5 position of uridine nucleotides with high stereoselectivity. researchgate.netnih.gov

Specifically, the coupling of 5-iodouridine-5'-triphosphates with allylamine (B125299) results in the synthesis of (E)-5-aminoallyl-uridine-5'-triphosphate. The "(E)" designation indicates that the substituents around the newly formed double bond are on opposite sides, a specific stereochemical outcome. The reaction is highly stereoselective, leading to the formation of the (E)-isomer in high purity and good yields. researchgate.net This stereoselectivity is a critical aspect of the Heck reaction's utility in synthesizing biologically active molecules where specific spatial arrangements of atoms are often required. nih.gov

Table 2: Heck Coupling for (E)-5-Aminoallyl Uridine Derivative Synthesis

| Parameter | Details |

| Reactants | 5-Iodouridine-5'-triphosphate, Allylamine |

| Catalyst | Palladium complex |

| Key Outcome | High stereoselectivity for the (E)-isomer |

| Product | (E)-5-Aminoallyl-uridine-5'-triphosphate |

| Purity | High |

| Yield | Good |

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Uridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. mdpi.comrsc.org This reaction is instrumental in synthesizing 5-aryl and 5-heteroaryl uridine derivatives, which are of significant interest for their potential as biological probes and therapeutic agents. researchgate.net

The reaction can be successfully performed on unprotected 5-iodo-2'-deoxyuridine, including its 5'-monophosphate form, with various aryl and heteroaryl boronic acids. researchgate.netresearchgate.net The use of aqueous media for these reactions represents an environmentally benign approach. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving good yields and preventing side reactions such as dehalogenation. researchgate.net

Table 3: Suzuki-Miyaura Coupling of 5-Iodo-2'-deoxyuridine Monophosphate

| Component | Example |

| Starting Material | 5-Iodo-2'-deoxyuridine monophosphate (dUIMP) |

| Coupling Partner | 4-(2-Methoxyethoxy)phenyl boronic acid |

| Catalyst System | [Pd(OAc)2L2] (L = 2-aminopyrimidine-4,6-diolate) |

| Base | K2CO3 |

| Solvent | H2O/MeCN |

| Product | 5-Aryl-2'-deoxyuridine monophosphate |

Stereoselectivity and Chemoselectivity in Coupling Reactions

Stereoselectivity and chemoselectivity are critical considerations in the synthesis of complex molecules like nucleoside analogues. In the context of palladium-catalyzed cross-coupling reactions of 5-iodouridine derivatives, these factors determine the purity and biological activity of the final products.

The Heck coupling of 5-iodouridine with allylamine demonstrates high stereoselectivity, exclusively forming the (E)-isomer of the 5-aminoallyl product. researchgate.netnih.gov This is significant because different stereoisomers can have vastly different biological activities.

The Sonogashira coupling of 5-iodouridine with propargylamine exhibits high chemoselectivity. nih.govnih.gov This means the reaction selectively occurs at the C-5 iodo group without interfering with other potentially reactive sites in the molecule, such as the sugar hydroxyls or the phosphate group. This high degree of selectivity simplifies the synthetic process by often eliminating the need for protecting groups. nih.gov

The Suzuki-Miyaura reaction also requires careful control to ensure chemoselectivity, particularly to avoid unwanted side reactions like dehalogenation. The choice of ligand for the palladium catalyst can play a crucial role in directing the reaction towards the desired cross-coupled product. researchgate.net

Synthesis of Radiolabeled 5-Iodouridine 5′-Monophosphate Analogues for Molecular Studies

Radiolabeled nucleoside analogues are invaluable tools in molecular imaging and radiotherapy. The incorporation of a radionuclide allows for the non-invasive tracking of the molecule in biological systems or for the targeted delivery of radiation to cancer cells. nih.gov

The synthesis of radiolabeled 5-iodouridine analogues often involves the introduction of a radioactive iodine isotope, such as 123I, 125I, or 131I. researchgate.net These isotopes can be used for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as for Auger electron therapy. nih.gov

A common method for radioiodination is iododemetallation, where a precursor containing a metal-carbon bond (e.g., organotin or organomercury) is reacted with a radioactive iodide source. researchgate.net This approach allows for the rapid and efficient incorporation of the radioisotope with high radiochemical yield and purity. The resulting radiolabeled compounds can be produced as no-carrier-added products, meaning they have a high specific activity. nih.gov

Preparation of Protected and Deprotected Intermediates in Nucleoside Synthesis

The synthesis of modified nucleosides and nucleotides often requires a multi-step process involving the use of protecting groups to prevent unwanted side reactions at sensitive functional groups, such as the hydroxyl groups of the sugar moiety and the amino groups of the nucleobase. researchgate.net

Recent advancements have focused on developing protection-free, one-pot syntheses of nucleoside 5'-triphosphates. These methods often rely on the in situ generation of a phosphitylating reagent that selectively reacts with the 5'-hydroxyl group of an unprotected nucleoside. nih.gov This approach is more straightforward and cost-effective than traditional methods.

For syntheses that still require protecting groups, improvements in deprotection methods have been developed. For example, the use of specific reagents can reduce the time required for base and 2'-O-silyl deprotection in RNA synthesis. researchgate.net Efficient purification techniques, such as anion exchange chromatography, are also crucial for isolating the desired deprotected product in high purity. researchgate.net

Enzymatic and Biochemical Interactions of 5 Iodouridine 5′ Monophosphate

Interaction with Enzymes of Nucleic Acid Metabolism

The interaction of iodinated uridine (B1682114) monophosphates with enzymes of nucleic acid metabolism is a subject of significant interest, particularly in the context of enzyme inhibition and drug design. These interactions are crucial for understanding the therapeutic potential of such compounds.

Orotidine (B106555) 5′-monophosphate decarboxylase (ODCase) is a highly proficient enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidines: the decarboxylation of orotidine 5′-monophosphate (OMP) to form uridine 5′-monophosphate (UMP). nih.govebi.ac.uknih.gov Its essential role in nucleic acid synthesis makes it an attractive target for therapeutic agents. nih.gov Research has identified 6-Iodouridine 5'-monophosphate (6-iodo-UMP) as a potent, irreversible inhibitor of ODCase from various species, including Methanobacterium thermoautotrophicum and the malaria parasite Plasmodium falciparum. nih.govresearchgate.net

6-Iodouridine 5′-monophosphate acts as a suicide inhibitor, also known as a mechanism-based inactivator. nih.govwikipedia.org In this process, the enzyme binds to the inhibitor, which is a substrate analog, and begins its catalytic cycle. wikipedia.orgyoutube.com However, the enzyme's action converts the inhibitor into a highly reactive intermediate that then forms a covalent bond with an amino acid residue in the active site, leading to irreversible inactivation. wikipedia.org

Mass spectral analysis of the ODCase-inhibitor complex confirms the covalent attachment of the inhibitor to the enzyme. nih.govresearchgate.net This analysis also revealed that the formation of the covalent bond is accompanied by the loss of the iodo moiety from the inhibitor and the loss of two protons. nih.govresearchgate.net This mechanism-based inactivation is a hallmark of suicide inhibition, where the enzyme essentially "commits suicide" by processing the inhibitor. youtube.com

The specific site of covalent modification within the ODCase active site has been identified through high-resolution X-ray crystallography. nih.gov The crystal structure of the ODCase complexed with 6-iodo-UMP clearly shows the formation of a covalent bond between the inhibitor and the active site Lysine-72 residue (in M. thermoautotrophicum ODCase). nih.govresearchgate.net This lysine (B10760008) adduct formation permanently blocks the active site, preventing further catalytic activity. The catalytic lysine is a key residue involved in stabilizing the carbanion intermediate formed during the normal decarboxylation reaction. researchgate.netwikipedia.org By forming a covalent bond with this residue, 6-iodo-UMP effectively hijacks the catalytic machinery for its own irreversible binding.

The inhibition of ODCase by 6-iodo-UMP exhibits kinetic characteristics typical of irreversible inhibitors. The inhibition is both time-dependent and concentration-dependent, meaning the extent of inactivation increases with both the duration of exposure to the inhibitor and its concentration. nih.govresearchgate.net This behavior is distinct from reversible inhibitors, where a rapid equilibrium is established between the enzyme and the inhibitor. The progressive inactivation of the enzyme by 6-iodo-UMP underscores the covalent nature of the interaction.

| Kinetic Parameter | Description | Reference |

|---|---|---|

| Inhibition Type | Irreversible, Covalent, Suicide Inhibition | nih.gov, researchgate.net, wikipedia.org |

| Dependency | Time- and concentration-dependent | nih.gov, researchgate.net |

| Mechanism | Enzyme processes the inhibitor to a reactive intermediate which forms a covalent adduct with an active site lysine. | nih.gov, researchgate.net |

The binding of ligands, including substrates and inhibitors, to the ODCase active site induces significant conformational changes. unc.edu The enzyme, which typically exists as a homodimer, has an active site located at the interface of the two subunits. nih.gov Upon binding of an inhibitor like 6-hydroxyuridine 5′-phosphate (a potent transition state analog), flexible loops in the protein structure move to almost completely envelop the ligand. nih.gov This "closing" of the active site shields the reaction from the bulk solvent and brings key catalytic residues into optimal alignment. unc.edunih.gov This induced fit involves a remote cluster of hydrophobic residues that helps to stabilize the closed, catalytically active conformation of the enzyme. nih.govresearchgate.net These conformational changes are critical for catalysis and are exploited by inhibitors to achieve tight binding and inactivation.

Uridine Phosphoribosyltransferase (UPRT) is an enzyme involved in the pyrimidine (B1678525) salvage pathway. It catalyzes the conversion of uracil (B121893) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to UMP. camelsandcamelids.com Research into enzymatic synthesis methods has shown that UPRT can interact with 5-substituted uracil derivatives. Specifically, immobilized UPRT from Thermus thermophilus has been successfully used for the synthesis of various 5-modified uridine-5'-monophosphates. nih.gov This demonstrates that the enzyme's active site can accommodate modifications at the C5 position of the pyrimidine ring, making it a useful biocatalyst for producing compounds like 5-Iodouridine (B31010) 5'-monophosphate from its corresponding base, 5-iodouracil (B140508). nih.gov This interaction is enzymatic but in the context of synthesis rather than inhibition.

| Enzyme | Substrate Family | Product | Significance | Reference |

|---|---|---|---|---|

| Uridine Phosphoribosyltransferase (UPRT) | 5-substituted uracils (e.g., 5-iodouracil) | 5-substituted uridine-5'-monophosphates (e.g., 5-Iodouridine 5'-monophosphate) | Demonstrates enzymatic recognition and processing, enabling biocatalytic synthesis. | nih.gov |

Thymidine (B127349) Kinase (HSV-1 TK) Substrate and Inhibition Profiling

Direct enzymatic data for 5-Iodouridine 5'-monophosphate, a ribonucleotide, in relation to Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) is not extensively documented in the literature. However, significant research has been conducted on its deoxyribonucleoside analogue, 5-Iodo-2'-deoxyuridine, and its stereoisomers. HSV-1 TK is known for its broad substrate specificity, enabling it to phosphorylate a wide array of pyrimidine and purine (B94841) nucleoside analogues. nih.govwikipedia.org This promiscuity is a cornerstone of antiviral therapies that target the enzyme.

Research into the L-enantiomer, 5-iodo-2'-deoxy-L-uridine (L-IdU), has shown that it is a potent and selective inhibitor of HSV-1 TK. nih.gov The viral enzyme recognizes and phosphorylates L-IdU to its corresponding monophosphate, a crucial activation step. nih.gov Furthermore, L-IdU acts as a competitive inhibitor of the enzyme with respect to the natural substrate, thymidine. nih.govnih.gov This inhibition is specific to the viral kinase, as L-IdU does not inhibit human cytosolic thymidine kinase. nih.gov

Table 1: Inhibition Profile of L-IdU against HSV-1 Thymidine Kinase

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition | Source |

|---|---|---|---|---|

| 5-Iodo-2'-deoxy-L-uridine (L-IdU) | Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) | 0.24 µM | Competitive | nih.gov |

The ability of HSV-1 TK to phosphorylate various 5-substituted 2'-deoxyuridines underscores its flexible active site. researchgate.netresearchgate.net While these findings relate to deoxyribonucleoside analogues, they provide a framework for understanding how a halogenated pyrimidine might interact with this key viral enzyme.

Investigation of Pseudouridine (B1679824) Synthases and RNA Modification Enzymes

The interaction of 5-Iodouridine with pseudouridine synthases—enzymes that catalyze the isomerization of uridine to pseudouridine (Ψ) in RNA—is not directly detailed in available research. However, studies on the closely related halogenated analogue, 5-fluorouridine (B13573) (5-FU), offer significant insights into the potential biochemical consequences of a C5-halogenated uridine within an RNA substrate.

Incorporation of 5-FU into RNA does not lead to universal inhibition of pseudouridine synthases; instead, the effect is enzyme-specific. nih.govnih.govbiorxiv.org For example, the Escherichia coli pseudouridine synthase RluA is effectively inhibited by 5-FU-containing RNA, with which it forms a stable covalent complex. nih.gov In contrast, another E. coli synthase, TruB, is not inhibited and processes the 5-FU-containing RNA as a substrate, converting the 5-fluorouridine into hydrated products. nih.govnih.govnih.gov Similarly, studies in Saccharomyces cerevisiae demonstrated that fluorinated tRNAs are potent inhibitors of the specific pseudouridine synthases responsible for modifications at positions 13 and 55. oup.comresearchgate.netdrugbank.com This suggests that the presence of a halogen at the C5 position can profoundly and differentially interfere with the catalytic mechanisms of this enzyme class.

Table 2: Differential Interaction of 5-Fluorouridine-Containing RNA with Pseudouridine Synthases

| Enzyme | Organism | Effect of 5-FU-RNA | Mechanism | Source |

|---|---|---|---|---|

| RluA | E. coli | Inhibition | Forms covalent complex | nih.gov |

| TruB | E. coli | No Inhibition | Acts as a substrate | nih.govnih.gov |

| Pseudouridine Synthase 13 | S. cerevisiae | Inhibition | Forms stable, non-covalent complex | oup.comresearchgate.net |

| Pseudouridine Synthase 55 | S. cerevisiae | Inhibition | Forms stable, non-covalent complex | oup.comresearchgate.net |

These findings imply that if 5-iodouridine were incorporated into RNA, it could serve as a tool to probe the function of specific RNA modification enzymes, potentially acting as a selective inhibitor or a mechanistic probe depending on the specific synthase. nih.govnih.govsemanticscholar.org

Molecular Mechanisms of Nucleic Acid Synthesis Perturbation

Pathways of Incorporation into RNA and DNA

For 5-Iodouridine 5'-monophosphate (5-iodo-UMP) to be incorporated into nascent nucleic acid chains, it must first be anabolized into its triphosphate form. This metabolic activation follows a canonical pathway for nucleotides. mdpi.com

Phosphorylation to Diphosphate (B83284): 5-iodo-UMP would first be phosphorylated by a nucleoside monophosphate kinase (NMPK) to yield 5-Iodouridine 5'-diphosphate (5-iodo-UDP).

Phosphorylation to Triphosphate: Subsequently, 5-iodo-UDP would be converted to 5-Iodouridine 5'-triphosphate (5-iodo-UTP) by a nucleoside diphosphate kinase (NDPK), which typically uses ATP as the phosphate (B84403) donor. mdpi.com

Once formed, 5-iodo-UTP can serve as a substrate for RNA polymerases. wikipedia.org These enzymes catalyze the incorporation of ribonucleotide triphosphates (rNTPs) into a growing RNA chain during transcription. wikipedia.org The metabolic activation of the related compound 5-fluorouracil (B62378) to 5-fluorouridine 5'-triphosphate (FUTP) and its subsequent incorporation into RNA by polymerases is a well-established mechanism. semanticscholar.org Similarly, other modified uridine triphosphates have been shown to be substrates for various RNA polymerases. nih.govrsc.org

Incorporation into DNA is a more complex process. The ribonucleotide would first need to be converted to a deoxyribonucleotide, likely at the diphosphate level (5-iodo-UDP to 5-iodo-dUDP) by the enzyme ribonucleotide reductase. This would be followed by dephosphorylation to 5-iodo-dUMP and subsequent phosphorylation to 5-iodo-dUTP, which could then be utilized by DNA polymerases.

Molecular Basis of Chain Elongation Interference

The incorporation of a modified nucleotide like 5-iodouridine can perturb the process of nucleic acid chain elongation. The rate of transcription is not uniform and can be influenced by factors such as the DNA template sequence and the structure of the nascent RNA. nih.gov The introduction of a bulky substituent on the uracil base can interfere with the intricate mechanics of the polymerase active site.

The primary mechanism for interference by 5-iodouridine is likely steric hindrance. The iodine atom at the C5 position is significantly larger than the hydrogen atom it replaces. This bulky group could cause a steric clash with amino acid residues within the polymerase's active site during the translocation step that follows nucleotide incorporation. Such a clash could impede the movement of the polymerase along the template, leading to an increased frequency of transcriptional pausing or even premature termination of the transcript. Transcription elongation factors, which help regulate the polymerase's processivity, may be unable to resolve these pauses effectively. nih.gov Additionally, the altered size and electronic properties of the iodinated base could affect the stability of the transient DNA-RNA hybrid helix formed within the transcription bubble, further impacting the elongation rate.

Impact on RNA Modification and Processing Pathways

The functional maturation of RNA transcripts involves a series of highly regulated processing events, including splicing, capping, polyadenylation, and chemical modification. The incorporation of 5-iodouridine into a pre-mRNA molecule has the potential to disrupt these pathways significantly.

The presence of the large iodine atom can alter the local secondary and tertiary structure of the RNA molecule. biosyn.com Since RNA processing machinery, such as the spliceosome, relies on recognizing specific sequences and structural motifs within the pre-mRNA, these structural perturbations can lead to aberrant processing. youtube.comyoutube.com Studies using the analogue 5-fluorouridine have demonstrated that its presence in cells leads to a significant reduction in the efficiency of pre-mRNA splicing in vitro. nih.gov This inhibition is not due to a block at a specific step but rather a general decrease in splicing efficiency, potentially because the modified RNA is a poor substrate for the spliceosome complex. nih.gov The incorporation of 5-FU has also been shown to inhibit the modification and assembly of U2 snRNA, a critical component of the spliceosome. biorxiv.org

Therefore, an RNA molecule containing 5-iodouridine could be improperly recognized by small nuclear ribonucleoproteins (snRNPs) and other splicing factors. This could result in intron retention, exon skipping, or the use of cryptic splice sites, leading to the production of non-functional or dominant-negative protein variants. Beyond splicing, the altered RNA structure could also affect the binding of other RNA-modifying enzymes (as discussed in section 3.1.4) and RNA-binding proteins that regulate RNA stability, nuclear export, and localization. youtube.comfrontiersin.org

Applications in Molecular Biology Research and Probe Development

Development and Utilization as a Labeling Reagent

The iodine atom at the C5 position of the uracil (B121893) base provides a versatile handle for the attachment of various reporter molecules and facilitates specific interactions, making 5-Iodouridine (B31010) 5'-monophosphate a key component in the synthesis of labeled nucleic acid probes.

The enzymatic incorporation of modified nucleotides is a fundamental technique for generating labeled RNA probes for applications such as in situ hybridization (ISH), which allows for the visualization and quantification of specific RNA transcripts within the cellular environment. nih.govnih.gov While 5-bromouridine (B41414) is a commonly used halogenated analog for this purpose, 5-iodouridine offers similar capabilities. nih.gov The process involves the use of RNA polymerases, such as T7 RNA polymerase, which can incorporate 5-Iodo-UTP during in vitro transcription to produce randomly labeled single-stranded RNA probes. jenabioscience.com These iodinated probes can then be used in hybridization assays to detect and localize specific RNA sequences within fixed cells or tissues. nih.gov The presence of the heavy iodine atom can also be advantageous for crystallographic studies of RNA, aiding in phase determination and structure elucidation. researchgate.net For instance, 5-iodouridine has been selectively introduced into RNA molecules to facilitate crystallization and subsequent structural analysis. researchgate.net

A related uridine (B1682114) analog, 5-ethynyl-uridine (EU), which is synthesized from 5-iodo-uridine, has been successfully used for labeling newly transcribed RNA in vivo. pnas.org The incorporated EU can then be detected via a copper(I)-catalyzed click reaction with fluorescent azides, offering a powerful method for imaging cellular transcription. pnas.org

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled DNA probes to detect specific DNA sequences on chromosomes. springernature.comnih.govyoutube.com The preparation of these probes often involves the incorporation of modified nucleotides that are either directly conjugated to a fluorophore or contain a reactive group for subsequent dye labeling. nih.gov Halogenated deoxynucleotides, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are well-established labels for DNA probes used in FISH for applications like chromosome painting. nih.govnih.gov 5-Iodo-dUTP can be used similarly, where it is incorporated into DNA probes by techniques like nick translation or PCR. nih.gov The resulting iodinated DNA probe can then be hybridized to denatured chromosomal DNA on a microscope slide. youtube.com The probe's location, and thus the target DNA sequence, is visualized using antibodies that specifically recognize the iodinated nucleotide, which are in turn conjugated to a fluorescent dye. This indirect detection method allows for the identification of specific chromosomes, the analysis of chromosomal rearrangements, and the mapping of genes. nih.gov

| Probe Labeling Technique | Modified Nucleotide | Detection Method | Application |

| In Vitro Transcription | 5-Iodo-UTP | Antibody-based or direct detection | RNA In Situ Hybridization |

| Nick Translation / PCR | 5-Iodo-dUTP | Antibody-based detection | DNA Fluorescence In Situ Hybridization |

| In Vivo Labeling | 5-Ethynyl-uridine (from 5-iodouridine) | Click chemistry with fluorescent azides | Imaging of cellular transcription |

The modification of 5-iodouridine provides a gateway for the attachment of a wide array of reporter molecules, including fluorescent dyes and biotin (B1667282). A prominent method involves the conversion of 5-iodouridine to 5-ethynyl-uridine. pnas.org The ethynyl (B1212043) group serves as a reactive handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This reaction allows for the efficient and specific conjugation of molecules containing an azide (B81097) group, such as fluorescent dyes (e.g., Alexa Fluor dyes, tetramethylrhodamine) or biotin azide. pnas.orguzh.ch This strategy enables the creation of highly fluorescent or biotinylated nucleic acid probes for various detection applications. pnas.orgnih.gov

Biotin labeling, in particular, is widely used due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. nih.govresearchgate.net Biotinylated probes can be detected with high sensitivity using streptavidin conjugated to fluorescent dyes or enzymes. nih.gov Phosphoramidite (B1245037) reagents containing a cleavable linker to biotin have also been developed, allowing for the reversible biotinylation of oligonucleotides and their subsequent purification by affinity chromatography. nih.govresearchgate.net

| Reporter Molecule | Conjugation Chemistry | Application of Labeled Probe |

| Fluorescent Dyes | Click Chemistry (via 5-ethynyl-uridine) | Fluorescence microscopy, FISH |

| Biotin | Click Chemistry, Phosphoramidite synthesis | Affinity purification, Detection with streptavidin conjugates |

| Haptens (e.g., Digoxigenin) | Enzymatic incorporation | Indirect immunodetection in ISH |

Elucidation of Protein-Nucleic Acid Interactions

Understanding the interactions between proteins and nucleic acids is fundamental to deciphering many cellular processes. 5-Iodouridine has proven to be a powerful tool in this area, primarily through its use in photocrosslinking studies. glenresearch.comoup.comnih.gov When 5-iodouracil (B140508) is incorporated into RNA or DNA, it can be specifically photoactivated with long-wavelength ultraviolet (UV) light (around 325 nm). nih.gov This targeted excitation leads to the formation of a covalent bond between the nucleic acid and a closely associated protein, effectively "trapping" the interaction. nih.gov

This technique offers significant advantages over other crosslinking methods. The use of longer wavelength UV light minimizes photodamage to other parts of the nucleic acid or protein, which can be a problem with shorter wavelength UV irradiation. nih.gov Furthermore, the crosslinking is highly specific to the site of the 5-iodouracil substitution. nih.gov

Researchers have achieved remarkably high crosslinking yields, ranging from 70% to 95%, when studying various protein-nucleic acid complexes. oup.comnih.gov For example, a hairpin RNA fragment containing a single 5-iodouridine was crosslinked to the bacteriophage R17 coat protein with up to 94% efficiency. glenresearch.com This high efficiency and specificity allow for the precise identification of the amino acids at the protein-nucleic acid interface. oup.com

| System Studied | Crosslinking Yield | Wavelength | Key Finding |

| 5-Iodouridine-RNA and R17 coat protein | Up to 94% | 325 nm | High efficiency and specificity of crosslinking |

| 5-Iodocytidine-RNA and associated protein | 75-95% | 325 nm | Demonstrated high-yield crosslinking with another iodinated pyrimidine (B1678525) |

| 5-Iodouracil-DNA and various proteins | 70-94% | 325 nm | Broad applicability for identifying contacts in nucleoprotein complexes |

Research on RNA Folding and Dynamics using Modified Nucleotides

The three-dimensional structure of RNA is crucial for its function. Modified nucleotides play a significant role in determining RNA structure, stability, and folding dynamics. nih.govnih.govresearchgate.net The incorporation of modified bases can shift the conformational landscape of an RNA molecule, favoring certain structures over others. nih.gov

5-Iodouridine has been utilized in the study of RNA structure, primarily as a tool for X-ray crystallography. The iodine atom is a heavy atom that can be used to solve the phase problem in crystallographic structure determination. researchgate.net By strategically incorporating 5-iodouridine into an RNA molecule, researchers can obtain the necessary phasing information to determine its three-dimensional structure at high resolution. researchgate.net This provides invaluable insights into the intricate folding patterns of RNA, including the formation of stems, loops, and tertiary interactions that are essential for its biological activity. researchgate.net

Development of Nucleotide-Based Biosensors and Affinity Probes

Nucleotide-based molecules, particularly aptamers, have emerged as promising tools for the development of biosensors and affinity probes. nih.govnih.govencyclopedia.pub Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. nih.govjenabioscience.com They are often developed through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govjenabioscience.com

The incorporation of modified nucleotides, such as those derived from 5-iodouridine, into the nucleic acid library used for SELEX can enhance the properties of the resulting aptamers. jenabioscience.comjenabioscience.com These modifications can increase the chemical diversity of the library, leading to aptamers with improved binding affinities and specificities. encyclopedia.pub Furthermore, modifications can confer increased resistance to nuclease degradation, which is a critical feature for aptamers used in biological fluids. encyclopedia.pubjenabioscience.com

Affinity-based probes are another class of tools used to study protein targets. nih.govnih.govrsc.org These probes typically consist of a high-affinity ligand for the target protein, a reactive group for covalent attachment, and a reporter tag for detection. nih.gov While not a direct application of 5-iodouridine 5'-monophosphate itself, the principles of using modified nucleotides to create high-affinity binders (like aptamers) can be applied to the development of the targeting moiety of such probes. nih.gov

Utilization in In Vitro Biochemical Assays and Cell-Free Systems

5-Iodouridine 5'-monophosphate and its deoxyribonucleotide counterpart, 5-Iodo-2'-deoxyuridine 5'-monophosphate (IdUMP), serve as valuable reagents in various in vitro biochemical assays. These assays are crucial for studying enzymatic mechanisms, screening potential therapeutic agents, and understanding cellular metabolic pathways. The incorporation of a heavy iodine atom at the fifth position of the uracil base provides unique properties that can be exploited for detection and analysis.

Application in Enzymatic Assays

A significant application of a radiolabeled version of IdUMP is in the development of highly sensitive enzymatic assays. For instance, enzymatically synthesized 5-[125I]iododeoxyuridine monophosphate has been utilized as a specific substrate for thymidylate monophosphate kinase (TMPK). This assay demonstrated a remarkable 100-fold increase in sensitivity compared to conventional methods for measuring TMPK activity. nih.gov Such enhanced sensitivity is critical for detecting low enzyme levels in biological samples, including tumor biopsies and virus-infected cells. nih.gov

The assay's utility was demonstrated in an immunological study of TMPK from Herpes Simplex Virus (HSV). Researchers were able to detect and quantify HSV TMPK-blocking antibodies in human sera, a feat made possible by the assay's high sensitivity. nih.gov The study also revealed differences in the enzymatic properties of TMPK from HSV-infected and uninfected cells, such as their dependence on phosphate (B84403) donor concentrations. nih.gov

| Assay Type | Substrate | Relative Sensitivity | Key Application Highlight |

|---|---|---|---|

| Optimized Assay | 5-[125I]IdUMP | 100x | Detection of HSV TMPK-blocking antibodies in human sera. nih.gov |

| Conventional Assay | Standard Substrates (e.g., dTMP) | 1x | Standard measurement of TMPK activity. nih.gov |

Use in Cell-Based Biochemical Investigations

While not a direct application in a cell-free system, the metabolic fate of 5-Iodouridine derivatives within cells highlights the central role of its monophosphate form in biochemical pathways. Studies in human bladder cancer cell lines (T24) have investigated how fluoropyrimidines, a class of chemotherapy drugs, modulate the metabolism and cytotoxicity of 5-Iodo-2'-deoxyuridine (IdUrd). For IdUrd to exert its effects, it must be phosphorylated to its monophosphate form, IdUMP, and subsequently to its triphosphate form for incorporation into DNA.

Research has shown that both fluorouracil (FUra) and fluorodeoxyuridine (FdUrd) enhance the rate of IdUrd incorporation into the DNA of these cancer cells. This potentiation is attributed to two primary mechanisms involving IdUMP's metabolic pathway: the inhibition of iododeoxyuridylate dehalogenation and the depletion of competing natural nucleotide pools (thymidine triphosphate). The data indicate that FdUrd is significantly more effective at increasing the incorporation of IdUrd into DNA compared to FUra.

| Compound | Effect on IdUrd Incorporation into DNA | Primary Mechanism Contribution |

|---|---|---|

| Fluorouracil (FUra) | Enhanced | Inhibition of iododeoxyuridylate dehalogenation (67% of stimulation). |

| Fluorodeoxyuridine (FdUrd) | Significantly Enhanced | Depletion of dTTP pools and inhibition of dehalogenation (37% of stimulation). |

These cell-based assays underscore the importance of 5-iodouridine 5'-monophosphate as a key intermediate in the bioactivation pathway of its parent nucleoside, providing a platform to study drug synergy and mechanisms of action in vitro.

Status in Cell-Free Systems

In vitro transcription and cell-free protein synthesis (CFPS) systems are powerful tools in molecular biology for the rapid production and analysis of RNA and proteins. These systems offer an open environment, allowing for direct manipulation and monitoring of reaction components. While modified nucleotides are frequently used in these systems for various purposes, such as labeling or structural studies, detailed research findings specifically documenting the utilization of 5-Iodouridine 5'-monophosphate in common cell-free transcription or translation assays are not widely reported in the current scientific literature. The potential for its use as a probe or for incorporation into RNA transcripts in a cell-free environment remains an area for future investigation.

Advanced Analytical and Spectroscopic Methods for Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 5-Iodouridine (B31010) 5'-monophosphate and conducting quantitative analysis. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of nucleotides and their derivatives. researchgate.net

In a typical RP-HPLC setup for 5-Iodouridine 5'-monophosphate, a C18 stationary phase is utilized. The mobile phase often consists of a gradient elution system, which allows for the efficient separation of the target compound from any impurities, such as the corresponding nucleoside (5-Iodouridine), free phosphate (B84403), or other related substances. A common mobile phase combination involves an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient is programmed to gradually increase the concentration of the organic modifier, facilitating the elution of components with varying polarities.

Detection is typically achieved using a UV detector, as the uracil (B121893) moiety of the molecule possesses a strong chromophore. The wavelength for detection is usually set at the maximum absorbance of the 5-iodouracil (B140508) base, which is expected to be in the range of 260-280 nm. By comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard, the identity of 5-Iodouridine 5'-monophosphate can be confirmed.

Quantitative analysis is performed by creating a calibration curve from a series of standard solutions of known concentrations. The peak area of the analyte in the sample is then interpolated on this curve to determine its concentration. The purity of the sample is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Modern HPLC methods, when properly validated, demonstrate excellent linearity, accuracy, and precision, with recoveries often in the range of 92-101% and relative standard deviations (RSDs) for repeatability between 1.0-2.3% for similar nucleotide analyses. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of 5-Iodouridine 5'-monophosphate

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1 M Ammonium Acetate, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 5-30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (e.g., ¹H NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of 5-Iodouridine 5'-monophosphate. Both ¹H NMR and ³¹P NMR are crucial for confirming the identity and structure of the molecule.

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum of 5-Iodouridine 5'-monophosphate is expected to show distinct signals for the protons of the ribose sugar and the pyrimidine (B1678525) base. The anomeric proton (H1') of the ribose typically appears as a doublet in the downfield region (around 5.8-6.0 ppm), with its coupling to the H2' proton providing information about the stereochemistry of the glycosidic bond. The remaining ribose protons (H2', H3', H4', and H5') resonate at higher fields and exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The single proton on the pyrimidine ring (H6) is also expected to be observed as a singlet in the aromatic region of the spectrum.

³¹P NMR spectroscopy is specifically used to probe the phosphorus environment. For 5-Iodouridine 5'-monophosphate, a single resonance is expected in the ³¹P NMR spectrum, corresponding to the monophosphate group. The chemical shift of this signal is characteristic of a phosphomonoester and is typically observed around 0 ppm. The coupling between the phosphorus nucleus and the adjacent H5' protons of the ribose can sometimes be observed in high-resolution spectra, providing further structural confirmation.

In mechanistic studies, NMR can be used to monitor enzymatic reactions involving 5-Iodouridine 5'-monophosphate, providing insights into reaction kinetics and the formation of intermediates or products.

Table 2: Predicted ¹H and ³¹P NMR Chemical Shifts for 5-Iodouridine 5'-monophosphate

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H6 | ~8.0 | s (singlet) |

| ¹H | H1' | ~5.9 | d (doublet) |

| ¹H | H2' | ~4.3 | t (triplet) |

| ¹H | H3' | ~4.2 | t (triplet) |

| ¹H | H4' | ~4.1 | m (multiplet) |

| ¹H | H5', H5'' | ~4.0 | m (multiplet) |

| ³¹P | P | ~0.0 | s (singlet) |

Mass Spectrometry (MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of 5-Iodouridine 5'-monophosphate and to confirm its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of nucleotides, as it minimizes fragmentation and allows for the observation of the intact molecular ion.

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed. For the free acid form of 5-Iodouridine 5'-monophosphate (C₉H₁₂IN₂O₉P), the expected monoisotopic mass is approximately 449.93 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation pattern of the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the different parts of the molecule. For a nucleoside monophosphate, common fragmentation pathways include the cleavage of the glycosidic bond to yield the deprotonated base and the phosphoribosyl moiety, as well as the loss of the phosphate group.

Mass spectrometry is also a critical tool for the identification of adducts, which are formed when the nucleotide reacts with other molecules. By analyzing the mass shift of the molecular ion, the identity of the adducted species can often be determined.

Table 3: Key Mass Spectrometric Data for 5-Iodouridine 5'-monophosphate

| Parameter | Value |

| Chemical Formula | C₉H₁₂IN₂O₉P |

| Monoisotopic Mass | 449.9325 g/mol |

| Average Mass | 450.08 g/mol |

| Expected [M-H]⁻ Ion | 448.9252 m/z |

| Expected [M+Na]⁺ Ion | 472.9144 m/z |

Spectrophotometric Analysis for Concentration Determination and UV Characteristics

UV-Vis spectrophotometry is a straightforward and widely used method for the determination of the concentration of 5-Iodouridine 5'-monophosphate in solution. This technique relies on the principle that the 5-iodouracil base absorbs light in the ultraviolet range.

The UV spectrum of 5-Iodouridine 5'-monophosphate is characterized by a maximum absorbance (λmax) in the region of 260-280 nm. The precise λmax can be influenced by the pH of the solution. To determine the concentration of a pure sample, the Beer-Lambert law is applied:

A = εbc

where:

A is the absorbance at a specific wavelength (typically λmax).

ε (epsilon) is the molar extinction coefficient, a constant that is specific to the compound at that wavelength and in a particular solvent.

b is the path length of the cuvette (usually 1 cm).

c is the concentration of the compound.

To accurately determine the concentration of an unknown solution of 5-Iodouridine 5'-monophosphate, a precise value for its molar extinction coefficient is required. This is often determined experimentally by measuring the absorbance of a solution of a known concentration, which has been independently verified by a primary method such as quantitative NMR or by weighing a highly pure, dry sample. Once the molar extinction coefficient is known, the concentration of any pure solution of the compound can be easily and rapidly calculated from its absorbance measurement.

Table 4: UV Spectrophotometric Properties of Uracil and Related Compounds

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹ at λmax) | pH |

| Uracil | 259 | 8,200 | 7.0 |

| Uridine (B1682114) | 262 | 10,100 | 7.0 |

| Uridine 5'-monophosphate | 262 | 10,000 | 7.0 |

| 5-Iodouridine 5'-monophosphate | ~265-270 (Estimated) | To be determined experimentally | Neutral |

Note: The λmax for 5-Iodouridine 5'-monophosphate is expected to be slightly red-shifted compared to uridine 5'-monophosphate due to the presence of the iodine atom.

Q & A

Q. What are the key physicochemical properties of 5-iodouridine 5'-monophosphate sodium, and how do they influence experimental design?

Answer: The compound (CAS 73431-55-7) has the molecular formula C₉H₁₃IN₂NaO₁₄P₃ and a molecular weight of 734.03 g/mol. Its iodine substitution at the 5-position of uridine enhances electrophilic reactivity, making it useful in nucleotide analog studies. Key properties include:

- Solubility : Highly soluble in aqueous buffers (≥100 mg/mL in water), but sensitive to hydrolysis under alkaline conditions.

- Stability : Degrades at temperatures >185°C; requires storage at 2–8°C in lyophilized form to prevent decomposition .

- UV absorbance : λmax at 279 nm in acidic conditions, enabling quantification via spectrophotometry .

Methodological Note : For reproducible results, use HPLC (e.g., C18 column, 0.1% trifluoroacetic acid mobile phase) to verify purity (>95%) before enzymatic assays .

Q. How is 5-iodouridine 5'-monophosphate sodium synthesized, and what are the critical quality control steps?

Answer: Synthesis involves iodination of uridine 5'-monophosphate using iodine monochloride (ICl) under controlled acidic conditions. Key steps:

Iodination : React uridine 5'-monophosphate with ICl in sodium acetate buffer (pH 4.5) at 4°C for 24 hours .

Purification : Use ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the sodium salt form.

QC Validation :

- Purity : Confirm via NMR (¹H, ³¹P) and mass spectrometry (ESI-MS).

- Iodine incorporation : Verify using inductively coupled plasma mass spectrometry (ICP-MS) .

Data Contradiction Alert : Alternative methods using N-iodosuccinimide may yield side products; cross-validate with orthogonal techniques .

Advanced Research Questions

Q. How does 5-iodouridine 5'-monophosphate sodium impact RNA polymerase activity in transcriptional assays?

Answer: The iodine atom sterically hinders Watson-Crick base pairing, terminating RNA elongation in in vitro transcription assays. Experimental Design :

- Template Design : Incorporate the compound into RNA primers at defined positions.

- Kinetic Analysis : Measure polymerization rates using stopped-flow spectrophotometry (e.g., decreased kcat by ~40% compared to unmodified UMP ).

- Control : Compare with 5-bromo/deoxyuridine analogs to isolate steric vs. electronic effects .

Data Interpretation Tip : Use PAGE or capillary electrophoresis to resolve truncated transcripts and quantify termination efficiency .

Q. What are the challenges in using 5-iodouridine 5'-monophosphate sodium in cryo-EM studies of ribozymes?

Answer: The iodine atom provides heavy-atom contrast for phasing but introduces conformational instability. Key considerations:

- Crystallization : Optimize buffer conditions (e.g., 20 mM MgCl₂, pH 6.5) to stabilize iodine-mediated base stacking .

- Radiation Damage : Minimize X-ray exposure (<15 kGy) to prevent decomposition during data collection .

- Alternative Approaches : Pair with pseudouridine modifications (e.g., N1-methyl-pseudouridine) to enhance thermal stability .

Contradiction Analysis : Some studies report iodine-induced RNA flexibility; validate with molecular dynamics simulations .

Q. How can researchers resolve discrepancies in enzymatic incorporation rates of 5-iodouridine 5'-monophosphate sodium across different polymerases?

Answer: Variations arise from polymerase fidelity and active-site geometry. Methodological Framework :

Comparative Assays : Test T7 RNA polymerase, Pol II, and reverse transcriptases under identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

Structural Mapping : Use X-ray crystallography to identify steric clashes (e.g., Tyr639 in T7 polymerase) .

Statistical Validation : Apply ANOVA to differentiate enzyme-specific vs. substrate-driven effects .

Case Study : Klenow fragment incorporates the analog at 60% efficiency vs. Taq polymerase (25%), attributed to differences in proofreading domains .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.